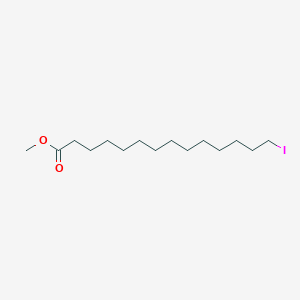

Methyl 14-iodotetradecanoate

Description

Methyl 14-iodotetradecanoate is a synthetic fatty acid methyl ester (FAME) featuring a 14-carbon chain with an iodine substituent at the terminal (14th) carbon. The iodine atom introduces significant steric bulk and electrophilicity, distinguishing it from conventional methyl esters. Such iodinated esters are typically employed in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions), where the iodine serves as a leaving group .

Properties

Molecular Formula |

C15H29IO2 |

|---|---|

Molecular Weight |

368.29 g/mol |

IUPAC Name |

methyl 14-iodotetradecanoate |

InChI |

InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |

InChI Key |

PGKVSFXAJZWODV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 14-iodotetradecanoate can be synthesized through several methods. One common approach involves the iodination of methyl tetradecanoate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The iodide group in methyl 14-iodotetradecanoate is a good leaving group, making it susceptible to SN2 substitution or elimination (E2) under basic conditions. For example:

-

SN2 Reaction : Reaction with a nucleophile (e.g., hydroxide, thiolate) would replace iodide with the incoming group, forming a new ester (e.g., methyl 14-hydroxytetradecanoate) .

-

E2 Elimination : Treatment with a strong base (e.g., NaOH) could lead to dehydrohalogenation, forming an alkene at the 14th position.

| Reaction Type | Mechanism | Product |

|---|---|---|

| SN2 Substitution | Bimolecular nucleophilic attack | Methyl 14-substituted tetradecanoate |

| E2 Elimination | Concerted base-induced elimination | Tetradec-13-enoic acid methyl ester |

Coupling Reactions

This compound could participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the presence of iodide, a highly reactive halogen. For example:

-

Heck Reaction : Coupling with alkenes to form extended conjugated systems.

-

Mitsunobu Reaction : Transfer of the iodide group to oxygen or nitrogen nucleophiles under Mitsunobu conditions .

| Coupling Type | Reagents | Example Product |

|---|---|---|

| Heck Coupling | Pd(0), ligand, base | Tetradec-13-enyl-alkene ester |

| Mitsunobu | DEAD, Ph₃P, THF | Methyl 14-O-substituted tetradecanoate |

Biochemical Relevance

In enzymatic systems, methyl esters with iodine substituents may interact with methyltransferases or halide-handling enzymes. For instance:

-

Methyl group transfer : Analogous to methionine synthase, which involves cobalamin-dependent methyl transfer .

-

Halide displacement : Iodide could be replaced by other nucleophiles in biological systems, similar to SAM-dependent methylation .

Stability and Decomposition

Iodide-containing esters are prone to thermal decomposition , especially under acidic or basic conditions. For example:

-

Hydrolysis : Slow hydrolysis to form iodide ions and carboxylic acid .

-

Radical cleavage : Homolytic scission under heat or light, leading to shorter-chain fragments .

Analytical Data

While no direct analytical data exists for this compound, analogous compounds like methyl tetradecanoate exhibit:

Research Findings

-

Reactivity Trends : Iodide’s high leaving-group ability makes it reactive in substitution/elimination reactions .

-

Catalytic Studies : Transition metals (e.g., Pd, Sm) enhance coupling efficiency in reactions involving iodides .

-

Biocatalytic Potential : Enzymes like methionine synthase demonstrate methyl group transfer mechanisms applicable to similar substrates .

Scientific Research Applications

Methyl 14-iodotetradecanoate has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other iodinated compounds and as a reagent in organic synthesis.

Biology: Employed in studies involving lipid metabolism and the role of iodinated fatty acids in biological systems.

Medicine: Investigated for its potential use in radiolabeling and imaging techniques due to the presence of iodine.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Methyl 14-iodotetradecanoate can be compared with other iodinated fatty acid esters, such as methyl 12-iodododecanoate and methyl 16-iodohexadecanoate. These compounds share similar chemical properties but differ in the position of the iodine atom and the length of the carbon chain. The unique position of the iodine atom in this compound may confer distinct reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

Structural and Molecular Differences

*Inferred data; †Calculated by adding iodine’s atomic mass (~127 g/mol) to methyl tetradecanoate’s molecular weight.

Key Observations:

- Molecular Weight: The iodine atom in this compound increases its molecular weight by ~52% compared to methyl tetradecanoate, making it significantly heavier than methyl-branched analogs .

- Reactivity : Iodine’s polarizability and weak C-I bond (compared to C-H or C-CH₃) enhance its susceptibility to nucleophilic substitution or elimination reactions, unlike methyl-substituted esters .

- Branching vs. Halogenation: Methyl branching (e.g., in methyl 14-methylpentadecanoate) increases hydrophobicity and lowers melting points, while iodine introduces both steric hindrance and electronic effects .

Physical and Chemical Properties

*Inferred data; ‡Estimated based on halogenated ester analogs.

Key Findings:

- Thermal Stability: this compound is less thermally stable than non-halogenated esters due to the labile C-I bond, requiring storage in dark, cool conditions .

- Chromatographic Behavior: Halogenated esters like this compound exhibit longer retention times in gas chromatography (GC) compared to straight-chain or methyl-branched analogs, as seen in GC traces of related compounds .

Q & A

Q. What are the established synthetic routes for Methyl 14-iodotetradecanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via iodination of methyl tetradecanoate derivatives. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to minimize side reactions like over-iodination or ester hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly employed. Yield optimization requires precise stoichiometry and inert atmospheres to prevent iodine sublimation .

- Yield variability : Higher temperatures (>30°C) may reduce yields due to decomposition, while prolonged reaction times risk ester bond cleavage.

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm iodine substitution at C14 (characteristic deshielding of adjacent protons and carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na] at m/z 409.02) and isotopic patterns consistent with iodine.

- Elemental Analysis : Validates iodine content (theoretical ~31.0%) to confirm purity .

Intermediate Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound compare to non-iodinated analogs?

Thermodynamic data for methyl esters with halogen substituents show distinct trends:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate iodine vapor exposure.

- Waste Disposal : Collect iodinated waste separately for halogen-specific treatment .

Advanced Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in data (e.g., melting points, ΔvapH) often arise from methodological differences:

- Sample Purity : Impurities from incomplete iodination or hydrolysis can skew results. Validate purity via NMR/MS before measurements.

- Experimental Methods : Compare data obtained via gas chromatography (GC) vs. static vapor pressure methods. For example, GC-derived ΔvapH values for methyl esters vary by ±5% due to carrier gas interactions .

- Statistical Analysis : Apply weighted averages (e.g., NIST’s TRC protocols) to reconcile conflicting datasets .

Q. What strategies optimize the use of this compound in mechanistic studies of lipid iodination?

- Isotopic Labeling : Substitute I for natural iodine to track reaction pathways via autoradiography.

- Kinetic Profiling : Monitor iodination rates under varying conditions (solvent polarity, temperature) to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) simulations predict iodine’s electronic effects on ester reactivity .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Documentation : Record exact reagent ratios, reaction times, and purification steps. For example, deviations >5% in ICl stoichiometry can alter yields by 15–20%.

- Validation : Cross-check results with independent techniques (e.g., compare HRMS with elemental analysis).

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like DRYAD or Dataverse .

Q. What are best practices for citing thermodynamic data of this compound in publications?

- Source Attribution : Cite primary datasets from NIST or peer-reviewed journals. Avoid secondary sources like handbooks without verification.

- Uncertainty Reporting : Include measurement uncertainties (e.g., ΔvapH = 86.6 ± 0.8 kJ/mol) and methodology details (e.g., "static vapor pressure method at 350 K") .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.